molecular formula C5H6ClIN2O B13134664 3-Amino-5-iodopyridin-2(1H)-onehydrochloride

3-Amino-5-iodopyridin-2(1H)-onehydrochloride

Cat. No.: B13134664
M. Wt: 272.47 g/mol
InChI Key: JRXCUUUTKRUTCQ-UHFFFAOYSA-N
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Description

3-Amino-5-iodopyridin-2(1H)-onehydrochloride is a heterocyclic organic compound that belongs to the pyridine family. It contains a pyridine ring with an amino group and an iodine atom attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-iodopyridin-2(1H)-onehydrochloride typically involves the iodination of 3-amino-2-pyridone. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring. Common reagents used in this process include iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-iodopyridin-2(1H)-onehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to form different reduced forms, which may have distinct chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

3-Amino-5-iodopyridin-2(1H)-onehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-iodopyridin-2(1H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The iodine atom and amino group play crucial roles in mediating these interactions, which can lead to changes in the activity of the target enzyme and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-iodopyridin-2-ol: Similar in structure but with a hydroxyl group instead of a carbonyl group.

    3-Amino-5-bromopyridin-2(1H)-one: Similar in structure but with a bromine atom instead of an iodine atom.

    3-Amino-5-chloropyridin-2(1H)-one: Similar in structure but with a chlorine atom instead of an iodine atom.

Uniqueness

3-Amino-5-iodopyridin-2(1H)-onehydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging studies .

Properties

Molecular Formula

C5H6ClIN2O

Molecular Weight

272.47 g/mol

IUPAC Name

3-amino-5-iodo-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C5H5IN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h1-2H,7H2,(H,8,9);1H

InChI Key

JRXCUUUTKRUTCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1I)N.Cl

Origin of Product

United States

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